Brilanestrant

Catalog No.
S548679
CAS No.
1365888-06-7
M.F
C26H20ClFN2O2
M. Wt
446.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brilanestrant

CAS Number

1365888-06-7

Product Name

Brilanestrant

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid

Molecular Formula

C26H20ClFN2O2

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0810; GDC 0810; GDC-0810; ARN810; ARN 810; ARN-810; RG6046; RG-6046; RG 6046; Brilanestrant

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl

Description

The exact mass of the compound Brilanestrant is 446.11973 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Competitive Antagonism of Estrogen Receptors

Estrogen plays a crucial role in the growth and development of certain breast and other cancers. Estrogen binds to ERs, which act as signals for the cancer cells to multiply. Brilanestrant functions as a competitive antagonist [1]. This means it competes with estrogen for binding to the ER. By occupying the ER binding site, Brilanestrant prevents estrogen from exerting its growth-promoting effects on cancer cells.

[1] Chemistry and Pharmacology of Anticancer Drugs:

Beyond Simple Antagonism: Potential for ER Degradation

Research suggests Brilanestrant might have additional mechanisms beyond simple competition. Studies have shown that Brilanestrant may also induce the degradation of ERs within the cancer cells [2]. This degradation further reduces the number of ERs available for estrogen to bind to, potentially leading to a more robust anti-cancer effect.

[2] Privileged Scaffolds in Drug Discovery:

Areas of Ongoing Research

Brilanestrant is currently being evaluated in clinical trials for the treatment of various ER-positive cancers, including:

  • Breast cancer: Studies are investigating Brilanestrant's efficacy in different breast cancer settings, such as adjuvant therapy (following surgery), metastatic disease (cancer spread), and hormone receptor-positive, HER2-negative breast cancer [3].
  • Endometrial cancer: Research is exploring the potential of Brilanestrant for treating ER-positive endometrial cancer [4].

[3] National Cancer Institute:

Brilanestrant, also known as GDC-0810 or ARN-810, is a nonsteroidal compound that functions as both a selective estrogen receptor modulator and selective estrogen receptor degrader. Its chemical formula is C26H20ClFN2O2, and it is primarily investigated for its potential in treating estrogen receptor-positive breast cancer. Brilanestrant induces a conformational change in the estrogen receptor, leading to its degradation, which effectively reduces the receptor's activity in cancer cells .

Brilanestrant acts as a SERD by binding to estrogen receptors (ERs), particularly ERα, and promoting their degradation. This reduces the availability of ERs for estrogen signaling, thereby hindering the growth of ER-positive breast cancer cells [, , ]. Additionally, Brilanestrant exhibits weak antagonist properties, further blocking estrogen's stimulatory effects on cancer cells [].

That are crucial for its function as a selective estrogen receptor degrader. Upon administration, it binds to the estrogen receptor, causing a structural alteration that facilitates the receptor's degradation via the proteasome pathway. This mechanism is pivotal for its action against hormone-sensitive breast cancers, particularly in patients who have developed resistance to other therapies like tamoxifen and fulvestrant .

Brilanestrant exhibits significant biological activity as an estrogen receptor antagonist. In preclinical studies, it has demonstrated potent anti-tumor effects against estrogen-dependent breast cancer cell lines. The compound has shown complete antagonism of the estrogen receptor alpha subtype, which is essential for the growth of many breast cancer cells. Its efficacy is particularly notable in cases where traditional therapies have failed due to resistance mechanisms .

The synthesis of brilanestrant involves several steps, starting from simpler organic compounds. One common method includes the modification of existing selective estrogen receptor modulators by substituting certain functional groups to enhance pharmacokinetic properties. For instance, the original structure of GW5638 was altered by replacing its benzene ring with an indazole moiety, which improved its solubility and bioavailability . The process typically involves:

  • Formation of the indazole ring: Starting from appropriate precursors.
  • Introduction of halogen substituents: Such as chlorine and fluorine to enhance binding affinity.
  • Final coupling reactions: To construct the complete brilanestrant molecule.

Brilanestrant is primarily being explored for its application in oncology, specifically in treating advanced or metastatic breast cancer that expresses estrogen receptors. Its unique mechanism of action allows it to target tumors resistant to other hormonal therapies. Clinical trials have shown promising results regarding its safety and efficacy profile .

Interaction studies involving brilanestrant focus on its pharmacokinetics and metabolic pathways. Research indicates that it interacts with cytochrome P450 enzymes in the liver, leading to various metabolites that may influence its therapeutic effects and side effects. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse reactions during treatment .

Brilanestrant belongs to a class of compounds known as selective estrogen receptor degraders and modulators. Here are some similar compounds along with their unique features:

Compound NameTypeUnique Features
FulvestrantSelective Estrogen Receptor DegraderFirst approved SERD; limited oral bioavailability
Borestrant (ZB716)Selective Estrogen Receptor DegraderImproved oral bioavailability compared to fulvestrant
AmcenestrantSelective Estrogen Receptor DegraderPotent SERD with favorable safety profile
GDC-0810Selective Estrogen Receptor DegraderEnhanced pharmacokinetics over traditional SERDs
AZD9496Selective Estrogen Receptor DegraderSub-nanomolar degradation potency; halted due to toxicity

Brilanestrant stands out due to its unique structural modifications that enhance its pharmacological properties compared to these similar compounds, particularly in terms of efficacy against resistant breast cancer types .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

446.1197337 g/mol

Monoisotopic Mass

446.1197337 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9MM2R1A06R

Wikipedia

Brilanestrant

Dates

Modify: 2023-08-15
1: Lai A, Kahraman M, Govek S, Nagasawa J, Bonnefous C, Julien J, Douglas K, Sensintaffar J, Lu N, Lee KJ, Aparicio A, Kaufman J, Qian J, Shao G, Prudente R, Moon MJ, Joseph JD, Darimont B, Brigham D, Grillot K, Heyman R, Rix PJ, Hager JH, Smith ND. Identification of GDC-0810 (ARN-810), an orally bioavailable Selective Estrogen Receptor Degrader (SERD) that demonstrates robust activity in tamoxifen-resistant breast cancer xenografts. J Med Chem. 2015 Apr 16. [Epub ahead of print] PubMed PMID: 25879485.

Explore Compound Types